molecular formula C7H14ClNO2 B1417255 2-chloro-N-(3-methoxypropyl)propanamide CAS No. 1094292-31-5

2-chloro-N-(3-methoxypropyl)propanamide

Cat. No. B1417255
CAS RN: 1094292-31-5
M. Wt: 179.64 g/mol
InChI Key: ATUJPTMHHGAKRU-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-methoxypropyl)propanamide” is a chemical compound with the molecular formula C7H14ClNO2 . It is a type of propanamide, which is a class of organic compounds known as amides .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(3-methoxypropyl)propanamide” is 179.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

  • Herbicidal Activity : Compounds with chloro and propanamide groups, similar to "2-chloro-N-(3-methoxypropyl)propanamide," have been studied for their herbicidal activities. For example, a study on N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide found it to be effective as a herbicide (Liu et al., 2007).

  • Antinociceptive Activity : Related compounds have been synthesized and tested for their antinociceptive activities, indicating potential applications in pain management. A study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives found varying levels of antinociceptive activity, suggesting the potential utility of similar compounds in pain relief (Önkol et al., 2004).

  • Antineuropathic Pain Drug Potential : Vibrational spectroscopic and molecular docking studies on compounds like (2R)-2-acetamido-N-benzyl-3-methoxy propanamide have been carried out to explore their potential as antineuropathic pain drugs (Anuradha et al., 2020).

  • Inhibitory Activity Against COVID-19 Protease : Molecular docking and quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide have been performed to assess its potential as a medicinal compound against COVID-19, showcasing the versatility of chloro-propanamide derivatives in drug discovery (Pandey et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 2-chloro-N-(3-methoxypropyl)propanamide are currently unknown. This compound is structurally similar to propanamide , which is known to participate in various organic processes to form other useful compounds for synthesis . .

Mode of Action

It is known that propanamides, in general, can participate in a hofmann rearrangement to produce amines This suggests that 2-chloro-N-(3-methoxypropyl)propanamide may interact with its targets through a similar mechanism, leading to the production of other compounds

Biochemical Pathways

Given its structural similarity to propanamide , it is plausible that it may be involved in similar biochemical pathways. Propanamide can participate in a Hofmann rearrangement to produce amines , suggesting that 2-chloro-N-(3-methoxypropyl)propanamide may also affect pathways involving amine synthesis.

properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUJPTMHHGAKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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